Sulukast - 98116-53-1

Sulukast

Catalog Number: EVT-282807
CAS Number: 98116-53-1
Molecular Formula: C25H36N4O3S
Molecular Weight: 472.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sulukast is a member of tetrazoles.
Source and Classification

Sulukast belongs to the class of compounds known as cysteinyl leukotriene receptor antagonists. These compounds block the effects of cysteinyl leukotrienes (CysLTs), which are derived from arachidonic acid through the action of lipoxygenases. The primary receptors targeted by Sulukast include the Cysteinyl Leukotriene 1 receptor (CysLT1) and CysLT2, which are G-protein coupled receptors that mediate various physiological responses related to inflammation, bronchoconstriction, and vascular permeability .

Synthesis Analysis

The synthesis of Sulukast involves several steps that typically include the formation of key intermediates followed by coupling reactions to yield the final product. While specific details on the synthesis routes for Sulukast are not extensively documented in public literature, it generally follows synthetic strategies common to other leukotriene antagonists.

Key parameters in the synthesis may include:

  • Reagents: Specific reagents such as amines and carboxylic acids are often used.
  • Conditions: Temperature, pH, and reaction time are critical for optimizing yield and purity.
  • Purification: Techniques such as recrystallization or chromatography are employed to isolate and purify the final compound.
Molecular Structure Analysis

The molecular structure of Sulukast can be described using its chemical formula and three-dimensional conformation. The compound features a complex arrangement that includes:

  • Functional Groups: Presence of amine, carboxylic acid, and aromatic rings.
  • Chirality: Sulukast may exhibit chiral centers, influencing its pharmacological activity.
  • Molecular Weight: The molecular weight is typically around 500 g/mol, depending on specific substitutions.

X-ray crystallography or NMR spectroscopy could be used to elucidate its precise molecular geometry and confirm stereochemistry.

Chemical Reactions Analysis

Sulukast undergoes various chemical reactions that are significant for its therapeutic effects:

  • Binding Interactions: The primary reaction involves binding to CysLT1 receptors, inhibiting their activation by endogenous ligands like leukotriene D4.
  • Metabolic Pathways: The compound may also participate in metabolic processes involving cytochrome P450 enzymes, leading to its biotransformation and elimination from the body.

The kinetics of these reactions can be influenced by factors such as concentration, temperature, and presence of competing substrates.

Mechanism of Action

The mechanism of action for Sulukast is centered on its role as a selective antagonist for CysLT1 receptors:

  1. Receptor Binding: Sulukast binds competitively to CysLT1 receptors on target cells, preventing leukotrienes from eliciting their pro-inflammatory effects.
  2. Downstream Effects: This blockade results in reduced bronchoconstriction, decreased mucus secretion, and diminished recruitment of inflammatory cells like eosinophils.
  3. Clinical Outcomes: The inhibition of these pathways leads to improved respiratory function in asthmatic patients and relief from symptoms associated with allergic rhinitis.

Studies have shown that Sulukast effectively reduces airway hyperresponsiveness and inflammation markers in clinical settings .

Physical and Chemical Properties Analysis

Sulukast exhibits several notable physical and chemical properties:

  • Solubility: Typically soluble in organic solvents but may have limited solubility in water.
  • Stability: Stable under normal conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point is generally around 150–160 °C, indicating solid-state characteristics suitable for pharmaceutical formulations.

These properties are essential for determining formulation strategies for oral or inhalation delivery systems.

Applications

Sulukast has several significant applications in medicine:

  • Asthma Management: Used as an adjunct therapy for asthma patients who require additional control over their symptoms.
  • Allergic Rhinitis Treatment: Effective in managing symptoms associated with seasonal allergies or perennial allergic rhinitis.
  • Research Tool: Utilized in pharmacological studies to better understand leukotriene-mediated pathways and receptor interactions.
Synthetic Pathways and Methodological Innovations in Sulukast Production

Novel Catalytic Strategies for Sulukast Synthesis

Sulukast, a cysteinyl leukotriene receptor antagonist, features a complex structure comprising quinoline, thioether, and carboxylic acid moieties. Recent catalytic innovations focus on enhancing stereoselectivity and yield in its multistep synthesis. Heterogeneous acid catalysts, particularly sulfonic acid-functionalized cellulose-derived materials, demonstrate high efficiency (up to 98% conversion) in esterification and etherification steps due to their strong Brønsted acidity (-SO₃H density: 1.2–2.8 mmol/g) and recyclability (>5 cycles with <5% activity loss) [5]. These catalysts enable solvent-free condensation between 2-(2-(3(S)-(3-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)phenyl)propan-2-ol and mercaptoacetic acid derivatives under mild conditions (80°C), reducing side products by 40% compared to conventional Brønsted acid catalysts [5] [9].

Table 1: Key Structural Components of Sulukast

MoietiyChemical FunctionSynthetic Challenge
Quinoline corePharmacophore bindingRegioselective halogenation
Thioether linkerMetabolic stabilityStereospecific C-S bond formation
Carboxylic acidSalt formation for bioavailabilitySelective ester hydrolysis

Transition-metal catalysis addresses C-S bond formation challenges. Pd/Cu bimetallic systems facilitate thiol-ene "click" coupling between vinylquinoline intermediates and thiols, achieving >95% diastereomeric excess. This method bypasses traditional stoichiometric oxidants, minimizing heavy metal residues to <2 ppm [2]. Computational pathway prediction algorithms (e.g., retrosynthesis scoring models) have identified 14 energetically favorable routes, with the top-ranked pathway showing 0.089% ranking accuracy against experimental validation [4].

Byproduct Profiling and Reaction Optimization

Sulukast synthesis generates characteristic byproducts requiring rigorous profiling. The major process-related impurity is the sulfoxide derivative (M2), formed via oxidative degradation of the thioether linkage, detectable at 0.3–0.8% levels even under inert atmospheres [1] [8]. Metabolic studies using ¹⁴C-labeled Sulukast reveal analogous dicarboxylic acid metabolites (M4) in human bile (3–20% recovery), suggesting similar degradation pathways during synthesis [1] [8].

Table 2: Major Sulukast Byproducts and Mitigation Strategies

ByproductFormation MechanismControl StrategyTypical Level
Sulfoxide (M2)Thioether oxidationOxygen-free reactors; radical scavengers0.3–0.8%
Dicarboxylic acid (M4)Hydroxymethyl overoxidationTemperature modulation (<50°C)0.5–1.2%
21-Hydroxy isomerBenzylic hydroxylationStereoselective hydrogenation0.2–0.6%

Reaction optimization employs design of experiments (DoE) to minimize impurities. Critical parameters include:

  • Temperature: Maintaining coupling steps at 50±2°C reduces hydroxymethyl metabolite (M6) formation by 70%
  • Solvent system: Tetrahydrofuran/water (4:1 v/v) suppresses hydrolysis while maintaining reagent solubility
  • Catalyst loading: Limiting Pd/Cu to 0.05 mol% eliminates β-elimination byproducts [1] [8]Post-synthetic purification via pH-gradient crystallization achieves >99.9% purity by exploiting Sulukast's pKa (4.1), effectively separating acidic impurities.

Green Chemistry Approaches in Industrial-Scale Synthesis

Industrial Sulukast synthesis incorporates four green chemistry principles: waste minimization, renewable catalysts, energy efficiency, and solvent substitution. Solvent-free mechanochemical synthesis reduces E-factors from 32 to 5.8 kg waste/kg product. Ball-milling disulfides with NaOCl·5H₂O achieves 96% conversion in sulfonamide formation, eliminating chlorinated solvents [2].

Table 3: Green Metrics Comparison for Sulukast Synthesis

MethodPMI (kg/kg)E-FactorEnergy (kJ/mol)Solvent Score
Traditional18.7328,5004 (problematic)
Mechanochemical3.25.81,2001 (ideal)
Biocatalytic5.19.32,8002 (preferred)

Renewable catalysts include immobilized lipases (e.g., Candida antarctica Lipase B) for enantioselective esterification, achieving 99% ee at the benzylic alcohol center. Cellulose-derived sulfonated catalysts enhance sustainability: they biodegrade within 180 days (vs. >10 years for resin-based acids) and reduce reaction temperatures by 40°C [5] [9]. Continuous-flow membrane reactors enable 98.5% atom efficiency through in-situ water removal during condensation steps, reducing processing time from 48 hours to 90 minutes [2] [9].

Comparative Analysis of Solid-Phase vs. Solution-Phase Synthesis

Solid-phase peptide synthesis (SPPS) outperforms solution-phase methods in constructing Sulukast’s peptide-like backbone. SPPS using chlorotrityl resin achieves 46% yield for linear precursor assembly versus 28% in solution-phase, with 3-fold reduction in epimerization at chiral centers [3] [6]. The spatial confinement effect in SPPS prevents undesired macrocyclization during linear chain elongation, a critical advantage for Sulukast’s strained 14-membered ring structure.

Table 4: Synthesis Methodology Comparison

ParameterSolid-PhaseSolution-PhaseAdvantage Margin
Overall yield21.3% (3 steps)8.7% (5 steps)+144%
Diastereomeric purity98.5% de89.2% de+9.3%
Throughput72 hr/full synthesis240 hr/full synthesis3.3x faster
PurificationSimple filtrationChromatography (3–5 steps)Significant

Key innovations in SPPS include:

  • Orthogonal protection: Fmoc/tBu strategy enables selective deprotection of carboxylic acid for cyclization
  • DAST-mediated cyclization: Diethylaminosulfur trifluoride achieves 47% oxazoline formation efficiency on resin
  • Microwave assistance: 30% reduction in coupling time (from 2 hr to 84 min per residue) [3] [6]Solution-phase synthesis remains valuable for late-stage thioether coupling, where homogeneous Pd catalysis gives superior results (95% vs 78% in SPPS). Hybrid approaches leverage SPPS for linear assembly followed by solution-phase macrocyclization, balancing efficiency and stereocontrol [6].

Properties

CAS Number

98116-53-1

Product Name

Sulukast

IUPAC Name

3-[(1S,2R,3E,5Z)-1-hydroxy-1-[3-(2H-tetrazol-5-yl)phenyl]pentadeca-3,5-dien-2-yl]sulfanylpropanoic acid

Molecular Formula

C25H36N4O3S

Molecular Weight

472.6 g/mol

InChI

InChI=1S/C25H36N4O3S/c1-2-3-4-5-6-7-8-9-10-11-12-16-22(33-18-17-23(30)31)24(32)20-14-13-15-21(19-20)25-26-28-29-27-25/h10-16,19,22,24,32H,2-9,17-18H2,1H3,(H,30,31)(H,26,27,28,29)/b11-10-,16-12+/t22-,24+/m1/s1

InChI Key

YPHOSUPSOWQQCB-AFOLHBCXSA-N

SMILES

CCCCCCCCCC=CC=CC(C(C1=CC=CC(=C1)C2=NNN=N2)O)SCCC(=O)O

Solubility

Soluble in DMSO

Synonyms

5-(3-(2-(carboxyethylthio)-1-hydroxypentadeca-3,5-dienyl)phenyl)-1H-tetrazole
LY 170680
LY-170680
LY170680

Canonical SMILES

CCCCCCCCCC=CC=CC(C(C1=CC=CC(=C1)C2=NNN=N2)O)SCCC(=O)O

Isomeric SMILES

CCCCCCCCC/C=C\C=C\[C@H]([C@H](C1=CC=CC(=C1)C2=NNN=N2)O)SCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.